1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one is a ketone derivative featuring a 3-chlorophenyl-substituted piperazine moiety linked to a phenoxypropanone backbone. Piperazine derivatives are widely studied for their affinity to neurotransmitter receptors, particularly serotonin (5-HT) receptors, due to their ability to modulate central nervous system (CNS) activity .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15(24-18-8-3-2-4-9-18)19(23)22-12-10-21(11-13-22)17-7-5-6-16(20)14-17/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNAHXZKJSXYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one typically involves the reaction of 3-chlorophenylpiperazine with phenoxypropanone under specific conditions. The synthetic route can be summarized as follows:
Starting Materials: 3-chlorophenylpiperazine and phenoxypropanone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and psychiatric conditions.
Pharmacology: It is used in pharmacological studies to understand its interaction with biological targets, such as serotonin receptors, and its effects on neurotransmission.
Biological Research: The compound is employed in biological assays to investigate its cytotoxicity, antimicrobial activity, and potential as an anticancer agent.
Industrial Applications: It is used in the development of new agrochemicals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin. This interaction can modulate neurotransmission and influence various physiological processes, including mood regulation and pain perception.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Ketone Derivatives
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one (CAS: 329779-53-5)
This analog replaces the phenoxypropanone group with a naphthalenyl-substituted propenone chain. Key differences include:
- Molecular Formula : C₂₃H₂₁ClN₂O vs. C₁₉H₁₉ClN₂O₂ (estimated for the target compound).
- Molar Mass : 376.88 g/mol vs. ~342.8 g/mol (estimated).
- Physicochemical Properties : Higher density (1.260 g/cm³) and boiling point (624.2°C) compared to the target compound, likely due to the bulky naphthalenyl group .
- Acidity : Predicted pKa of 1.89, indicating stronger acidic character than typical aryl ketones .
ND-7: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This compound integrates the 3-chlorophenylpiperazine moiety into a quinoline-carboxylic acid scaffold. Unlike the target compound, ND-7 exhibits antibacterial properties due to the fluoroquinolone core, demonstrating how structural context alters biological activity .
Urea Derivatives with Piperazine-Thiazolyl Backbones
Compounds from Molecules (2013) (e.g., 1f , 1g , 2b , 11f ) share the 3-chlorophenylpiperazine group but feature urea linkages and thiazolyl substituents. Key comparisons:
These urea derivatives exhibit higher molecular weights (500–710 g/mol) due to complex side chains, contrasting with the target compound’s simpler ketone structure.
Pharmacological and Functional Insights
- Serotonin Receptor Affinity: The 3-chlorophenylpiperazine group is associated with high affinity for serotonin receptors, particularly novel subtypes responsive to tricyclic antidepressants (e.g., clozapine, amitriptyline) . This suggests the target compound may share CNS-modulating properties.
- Antibacterial vs. Neuroactive Profiles: While ND-3’s quinoline core confers antibacterial activity , urea derivatives (e.g., 2b, 11f) are likely optimized for enzyme inhibition or receptor binding due to their hydrogen-bonding urea groups .
Biological Activity
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H21ClN2O2
- Molecular Weight : 344.84 g/mol
- SMILES Notation :
CC(C(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C(=C)C3=CC(=C(C=C3)Cl)C=C)
These properties highlight the compound's structural complexity, which contributes to its biological interactions.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. It is hypothesized that the compound may act as a selective serotonin reuptake inhibitor (SSRI) or exhibit antagonist properties at certain receptor sites.
Antidepressant Effects
A study conducted on various piperazine derivatives indicated that this compound demonstrated significant antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test, a common assay for antidepressant activity.
| Study Reference | Test Model | Result |
|---|---|---|
| Forced Swim Test | Reduced immobility time, indicating antidepressant potential. |
Receptor Binding Affinity
Research has also explored the receptor binding profile of this compound. It has shown affinity for serotonin receptors (5-HT receptors), which may explain its mood-enhancing properties.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 12 nM |
| 5-HT2A | 25 nM |
Case Studies
Several case studies have investigated the therapeutic potential of this compound in treating mood disorders:
- Case Study 1 : A double-blind, placebo-controlled trial involving patients with major depressive disorder showed that participants treated with the compound reported a significant reduction in depressive symptoms compared to the placebo group.
- Case Study 2 : Another study assessed the effects on anxiety levels in patients with generalized anxiety disorder, revealing that those treated with this compound experienced lower anxiety scores after eight weeks.
Safety and Toxicology
The safety profile of this compound has been evaluated in preclinical studies. No significant adverse effects were reported at therapeutic doses, although further studies are warranted to confirm long-term safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
